1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione
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Overview
Description
4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes an anthracene core substituted with an anilino group and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9,10-dione with aniline and 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anilino and hydroxyethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione exerts its effects involves the inhibition of DNA topoisomerase II. This enzyme is responsible for managing DNA supercoiling during replication and transcription. By inhibiting this enzyme, the compound can induce DNA damage and apoptosis in cancer cells . The molecular targets include the DNA-topoisomerase II complex, leading to the stabilization of the cleavable complex and preventing the relegation of DNA strands .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A well-known anticancer agent with a similar anthracene core structure.
Doxorubicin: Another anthraquinone derivative used in chemotherapy.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase II with high specificity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
42985-05-7 |
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Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-anilino-4-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O3/c25-13-12-23-17-10-11-18(24-14-6-2-1-3-7-14)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h1-11,23-25H,12-13H2 |
InChI Key |
PDCXEXDEAHKRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCO)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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